5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide
Description
Properties
IUPAC Name |
5-(3-fluoropropylsulfanyl)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2S3/c6-2-1-3-10-5-8-7-4(9)11-5/h1-3H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUCYHOUHWGGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CSC1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203877 | |
| Record name | 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866144-12-9 | |
| Record name | 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866144-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Fluoropropyl)thio]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-[(3-Fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on its biological activity, synthesis, mechanisms of action, and potential applications in medicine and agriculture.
The chemical formula of this compound is . The structure includes a thiadiazole ring and a fluoropropyl group that contribute to its biological properties.
Biological Activity
Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to this compound demonstrated effective inhibition against various pathogenic microorganisms. For instance, certain derivatives have shown EC50 values below 10 μg/mL against Xanthomonas oryzae, surpassing traditional antibiotics like bismerthiazol in efficacy .
Mechanism of Action : The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms. Preliminary studies suggest that it induces structural changes in microbial cells, such as hyphal shrinkage and vacuole rupture, leading to cell death .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Thiadiazole Ring : Cyclization reactions are conducted under acidic or basic conditions.
- Introduction of the Fluoropropyl Group : This is achieved through nucleophilic substitution using fluorinated reagents.
- Hydrosulfide Addition : The final step involves the addition of hydrosulfide to form the complete structure.
Research Findings
Recent studies have focused on exploring the potential of thiadiazole derivatives as novel antimicrobial agents. Notably:
- Case Study on Antifungal Activity : A series of thiadiazole-substituted flavonoids were synthesized and tested for antifungal activity against common phytopathogens. The most potent compound showed an EC50 value of 0.28 μg/mL against Rhizoctonia solani, indicating a promising application for agricultural disease control .
Comparative Analysis
The following table summarizes the biological activities and EC50 values of various related compounds:
| Compound Name | Pathogen Targeted | EC50 Value (μg/mL) | Activity Type |
|---|---|---|---|
| Compound 1 | Xanthomonas oryzae | <10 | Antibacterial |
| Compound 2 | Rhizoctonia solani | 0.41 | Antifungal |
| Compound 3 | Colletotrichum orbiculare | <10 | Antibacterial |
| Thiadiazole A | Fusarium oxysporum | 0.28 | Antifungal |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural and physicochemical properties of analogous 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives:
Key Observations:
- Fluorine Effects: The target compound’s 3-fluoropropyl group likely increases lipophilicity compared to non-fluorinated analogs like the methylphenyl derivatives in . Fluorine’s electronegativity may also stabilize the sulfanyl group, altering reactivity.
- Hydrosulfide vs. Amine/Acetamide : The hydrosulfide (-SH) substituent in the target compound contrasts with amine (-NH₂) or acetamide groups in analogs (e.g., ). This difference may influence redox activity or hydrogen-bonding capacity.
- Thermal Stability : The melting points of oxadiazole derivatives (134–178°C, ) suggest moderate thermal stability, which may vary for thiadiazoles due to sulfur’s polarizability.
Structural and Crystallographic Insights
- Conformational Analysis : The methylphenyl-thiadiazole derivative in adopts a butterfly-like conformation with near-coplanar thiadiazole and benzene rings (dihedral angles: 0.8–0.9°). In contrast, the fluoropropyl group in the target compound may introduce steric hindrance, altering molecular packing.
- Synthetic Feasibility : Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides or oxidative coupling, as seen in . The fluoropropyl group may require specialized reagents (e.g., 3-fluoropropylthiol) for introduction.
Q & A
What are the established synthetic routes for 5-[(3-fluoropropyl)sulfanyl]-1,3,4-thiadiazol-2-ylhydrosulfide, and how can reaction conditions be optimized?
A common methodology involves refluxing thiosemicarbazide derivatives with fluorinated alkyl halides or thiols in the presence of POCl₃ as a cyclizing agent. For example, analogous 1,3,4-thiadiazole syntheses utilize reflux at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product, which is then recrystallized from DMSO/water mixtures . Optimization can employ statistical experimental design (e.g., factorial or response surface methods) to minimize trials while maximizing yield and purity. Key parameters include molar ratios, temperature, and reaction time .
How is the crystal structure of this compound characterized, and what structural insights are critical for understanding its reactivity?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For analogous thiadiazoles, studies report mean C–C bond lengths of 0.005 Å, R factors ≤ 0.057, and data-to-parameter ratios >13:1, ensuring high precision . The 3-fluoropropyl sulfanyl group introduces steric and electronic effects, such as altered dihedral angles between the thiadiazole core and substituents, which influence intermolecular interactions (e.g., hydrogen bonding) and solubility .
What computational methods can elucidate the reaction mechanism of thiadiazole formation?
Density Functional Theory (DFT) calculations and reaction path searches based on quantum chemical methods are critical. These tools model transition states, activation energies, and intermediates, such as the cyclization of thiosemicarbazide derivatives. For example, ICReDD’s approach integrates computational predictions with experimental validation to identify optimal pathways .
How can researchers resolve contradictions in biological activity data among structurally similar thiadiazole derivatives?
Discrepancies often arise from substituent effects. For instance, 3-fluorophenyl vs. 4-methylphenyl groups alter electronic profiles (e.g., Hammett constants) and steric bulk, impacting receptor binding or enzyme inhibition. Systematic comparative studies using isosteric substitutions and quantitative structure-activity relationship (QSAR) modeling are recommended .
What advanced analytical techniques validate the purity and stability of this compound under varying conditions?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection ensures purity (>95%). Stability studies under thermal, oxidative, or hydrolytic stress (e.g., 40–80°C, pH 1–13) can identify degradation products via LC-MS. For example, sulfanyl groups are prone to oxidation, necessitating inert atmosphere storage .
How do solvent and catalyst choices influence the regioselectivity of thiadiazole functionalization?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the sulfur atom, while protic solvents may favor alternative pathways. Catalysts like Cu(I) or Pd(0) can mediate cross-coupling reactions at the 2-position. Solvent-free microwave-assisted synthesis has also been reported to improve yields in analogous systems .
What role do non-covalent interactions play in the supramolecular assembly of this compound?
X-ray data for related thiadiazoles reveal C–H···F, π-π stacking, and S···S interactions that dictate crystal packing. These interactions affect physicochemical properties (e.g., melting points, solubility) and must be considered in co-crystal engineering for drug formulation .
How can machine learning models accelerate the discovery of novel thiadiazole derivatives with tailored properties?
Datasets of synthetic conditions, yields, and spectroscopic data can train neural networks to predict optimal reaction parameters or biological activities. ICReDD’s methodology exemplifies integrating informatics with experimental feedback loops for rapid iteration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
